

Spectroscopic Characterization of δ -Tridecalactone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Octyltetrahydro-2H-pyran-2-one

Cat. No.: B036294

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for δ -tridecalactone ($C_{13}H_{24}O_2$), a saturated delta-lactone. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but also the underlying principles and experimental considerations that are crucial for accurate interpretation.

Introduction to δ -Tridecalactone and the Imperative of Spectroscopic Analysis

δ -Tridecalactone is a member of the lactone family of compounds, characterized by a cyclic ester. Specifically, it is a six-membered ring (δ -lactone) with an octyl side chain at the C-6 position. Its molecular formula is $C_{13}H_{24}O_2$ and it has a molecular weight of 212.33 g/mol. The precise characterization of such molecules is fundamental in fields ranging from flavor and fragrance chemistry to the synthesis of complex natural products and pharmaceuticals. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, confirming its identity, purity, and stereochemistry. This guide will systematically explore the key spectroscopic techniques used to characterize δ -tridecalactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ^1H NMR Spectral Data

While a publicly available experimental ^1H NMR spectrum for δ -tridecalactone is not readily found in the reviewed literature, a highly accurate prediction can be made based on the well-established chemical shift trends of homologous δ -lactones, such as δ -decalactone and δ -dodecalactone. The expected ^1H NMR spectrum in deuteriochloroform (CDCl_3) would exhibit characteristic signals corresponding to the protons of the lactone ring and the octyl side chain.

Table 1: Predicted ^1H NMR Data for δ -Tridecalactone in CDCl_3

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6 (CH-O)	4.25 - 4.15	m	-
H-2 (CH ₂ -C=O)	2.55 - 2.45	m	-
H-3, H-4, H-5 (ring CH ₂)	1.90 - 1.60	m	-
H-1' (side chain CH ₂)	1.70 - 1.50	m	-
-(CH ₂) ₆ - (side chain)	1.40 - 1.20	br s	-
-CH ₃ (side chain)	0.95 - 0.85	t	~7.0

Causality Behind Predictions: The chemical shift of the H-6 proton is the most downfield due to the deshielding effect of the adjacent oxygen atom. The protons at C-2 (α to the carbonyl group) are also deshielded. The remaining methylene protons of the ring and the side chain appear in the more upfield region, with the terminal methyl group exhibiting a characteristic

triplet. The broad singlet for the bulk of the side chain methylenes is a common feature in long-chain aliphatic compounds.

Predicted ^{13}C NMR Spectral Data

Similarly, the ^{13}C NMR spectrum can be predicted with a high degree of confidence. The carbonyl carbon of the lactone will be the most downfield signal. The carbon attached to the oxygen (C-6) will also be significantly downfield.

Table 2: Predicted ^{13}C NMR Data for δ -Tridecalactone in CDCl_3

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (C=O)	172.5 - 171.5
C-6 (CH-O)	81.0 - 80.0
C-2 (CH ₂ -C=O)	31.0 - 30.0
C-5	29.5 - 28.5
C-3, C-4, side chain CH ₂	36.0 - 22.0
-CH ₃ (side chain)	14.5 - 13.5

Expertise in Interpretation: The chemical shifts are dictated by the electronegativity of neighboring atoms and the overall electronic environment. The carbonyl carbon (C-1) experiences the greatest deshielding. The C-6 carbon, being an ether-type carbon, appears in the 80 ppm region. The aliphatic carbons of the ring and the long octyl chain will resonate in the typical alkane region of the spectrum.

Experimental Protocol for NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of δ -tridecalactone in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 220-240 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental IR Spectral Data

An experimental IR spectrum for δ -tridecalactone is available and shows the characteristic absorptions for a saturated aliphatic lactone.[\[1\]](#)

Table 3: IR Absorption Data for δ -Tridecalactone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1735	Strong	C=O stretch (lactone)
~2925, ~2855	Strong	C-H stretch (aliphatic)
~1240	Strong	C-O stretch (ester)
~1465, ~1375	Medium	C-H bend (aliphatic)

Trustworthiness of Assignments: The most prominent and diagnostic peak in the IR spectrum of δ -tridecalactone is the strong absorption around 1735 cm⁻¹, which is characteristic of the carbonyl stretching vibration in a six-membered ring lactone. The strong C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of the aliphatic hydrocarbon chain. The strong C-O stretching vibration further supports the presence of the ester functional group.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Application: Place a small drop of neat δ -tridecalactone directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Background Correction: Record a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides invaluable information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Mass Spectrometry Data

An LC-ESI-QTOF MS2 spectrum of δ -tridecalactone is available from MassBank.[\[2\]](#) The precursor ion in positive ion mode is the protonated molecule $[M+H]^+$.

- Molecular Formula: $C_{13}H_{24}O_2$
- Exact Mass: 212.1776
- Precursor Ion $[M+H]^+$: m/z 213.1848

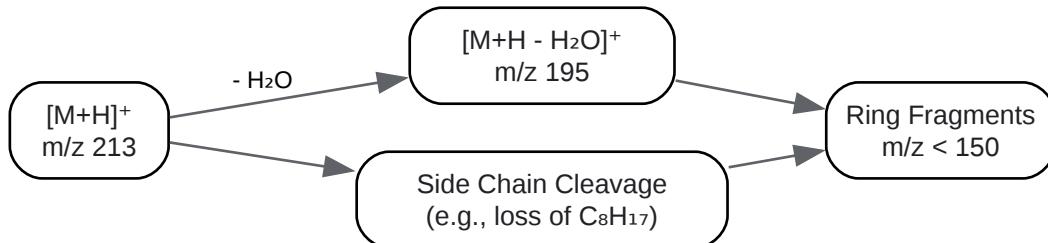
Table 4: Key Fragment Ions in the MS2 Spectrum of δ -Tridecalactone ($[M+H]^+$ at m/z 213.1848)

m/z	Relative Intensity	Possible Fragment Structure/Loss
195.1735	High	$[M+H - H_2O]^+$
177.1632	High	$[M+H - 2H_2O]^+$ or subsequent fragmentation
135.1164	Medium	Cleavage of the side chain
121.1006	High	Further fragmentation of the ring
97.1007	High	$C_7H_{13}^+$ fragment
83.0850	Medium	$C_6H_{11}^+$ fragment

Authoritative Grounding in Fragmentation Mechanisms: The fragmentation of protonated δ -lactones is complex. The initial loss of water is a common pathway. Cleavage of the octyl side chain at various points leads to a series of fragment ions. The lactone ring itself can undergo rearrangement and fragmentation, giving rise to the observed smaller m/z ions.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-ESI-QTOF)

- Sample Preparation: Prepare a dilute solution of δ -tridecalactone in a suitable solvent such as methanol or acetonitrile (e.g., 1-10 $\mu\text{g/mL}$).
- Instrumentation: Utilize a liquid chromatography (LC) system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
- LC Separation (Optional but recommended for complex samples):
 - Use a C18 reversed-phase column.
 - Employ a gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
- MS Acquisition:
 - Operate the ESI source in positive ion mode.
 - Acquire full scan MS data to determine the m/z of the precursor ion ($[\text{M}+\text{H}]^+$).
 - Perform tandem MS (MS/MS or MS2) by selecting the precursor ion (m/z 213.18) in the quadrupole and fragmenting it in the collision cell with an appropriate collision energy (e.g., 20 eV).
- Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the parent ion and the m/z values of the fragment ions.


Visualization of Key Molecular and Spectroscopic Features

To aid in the understanding of the structural and fragmentation data, the following visualizations are provided.

Molecular Structure of δ -Tridecalactone

Caption: Molecular structure of δ -tridecalactone.

Simplified Fragmentation Pathway in Mass Spectrometry

[Click to download full resolution via product page](#)

Caption: Simplified fragmentation of protonated δ -tridecalactone.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of δ -tridecalactone. While experimental NMR data was not directly available, reliable predictions based on homologous compounds and fundamental principles offer a robust working model for its spectral features. The experimental IR and MS data provide definitive confirmation of the lactone functional group and the molecular weight. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with δ -tridecalactone and related compounds, ensuring analytical rigor and confidence in structural assignments.

References

- MassBank. delta-Tridecalactone; LC-ESI-QTOF; MS2; $[M+H]^+$; CE: 20eV. [\[Link\]](#)
- The Good Scents Company. delta-tridecalactone. [\[Link\]](#)
- PubChem. delta-Tetradecalactone. [\[Link\]](#)
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, $CDCl_3$, experimental) (HMDB0037116) for delta-Decalactone. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. DELTA-TRIDECANOLACTONE(7370-92-5) IR Spectrum [chemicalbook.com]
- 2. massbank.eu [massbank.eu]
- To cite this document: BenchChem. [Spectroscopic Characterization of δ -Tridecalactone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b036294#spectroscopic-data-for-tridecalactone-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com